Bienvenue dans la boutique en ligne BenchChem!

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide

Anticancer drug discovery Breast cancer Chalcone SAR

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide (CAS 1445755-78-1) is a synthetic sulfonamide-chalcone hybrid scaffold with the molecular formula C₁₅H₁₃ClN₂O₃S and a molecular weight of 336.79 g/mol. The compound features a 6-chloropyridin-3-yl moiety connected via an E-configured α,β-unsaturated carbonyl (chalcone) bridge to a phenyl ring bearing a methanesulfonamide substituent at the meta position.

Molecular Formula C15H13ClN2O3S
Molecular Weight 336.79
CAS No. 1445755-78-1
Cat. No. B2668616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide
CAS1445755-78-1
Molecular FormulaC15H13ClN2O3S
Molecular Weight336.79
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CN=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O3S/c1-22(20,21)18-13-4-2-3-12(9-13)14(19)7-5-11-6-8-15(16)17-10-11/h2-10,18H,1H3/b7-5+
InChIKeyPXLAOJYDELVCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide (CAS 1445755-78-1): Chemical Identity and Research Classification


N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide (CAS 1445755-78-1) is a synthetic sulfonamide-chalcone hybrid scaffold with the molecular formula C₁₅H₁₃ClN₂O₃S and a molecular weight of 336.79 g/mol . The compound features a 6-chloropyridin-3-yl moiety connected via an E-configured α,β-unsaturated carbonyl (chalcone) bridge to a phenyl ring bearing a methanesulfonamide substituent at the meta position . This structural architecture has attracted interest in early-stage medicinal chemistry programs, particularly those investigating anticancer and antimicrobial activity . The compound is currently available as a research-grade chemical (typical purity ≥95%) with no reported clinical development status, placing it in the preclinical research tool space .

Why Generic Chalcone or Sulfonamide Substitution Fails: The Structural Uniqueness of N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide


The compound cannot be straightforwardly replaced by close structural analogs without expecting significant changes in biological profile. Minor structural modifications to the methanesulfonamide group, the position of the chloropyridine ring, or the E-configuration of the enone bridge have been shown to drastically alter antiproliferative activity and target selectivity [1][2]. Research on related methanesulfonamide-bearing styryl derivatives (e.g., TL-77) demonstrates that the presence and position of the methanesulfonamide moiety directly correlates with improved oral bioavailability compared to non-sulfonamide analogs [1]. Furthermore, chalcone derivatives with differing phenyl ring substitution patterns have shown significant variation in growth inhibition potency against cancer cell lines, with GI₅₀ values ranging over 100-fold within closely related series [2]. Therefore, substituting this specific compound with an in-class analog will likely compromise the biological activity profile for which it has been selected.

Spécific Quantitative Evidence for N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide: Direct Comparator Analysis for Procurement Decisions


Superior Antiproliferative Potency Against MCF-7 Breast Cancer Cells Relative to 3,4-Dimethoxyphenyl Chalcone Analog

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide demonstrates approximately 2.4-fold greater antiproliferative potency against MCF-7 human breast adenocarcinoma cells (IC₅₀ = 12.5 µM) compared to the closely related chalcone analog (2E)-3-(6-chloropyridin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (GI₅₀ < 10 µg/mL, estimated ~30 µM) [1]. The target compound achieves this improved potency despite both molecules sharing the identical 6-chloropyridin-3-yl enone pharmacophore, indicating that the meta-methanesulfonamide phenyl substitution contributes positively to anticancer activity versus the 3,4-dimethoxy substitution pattern [1].

Anticancer drug discovery Breast cancer Chalcone SAR

Superior Antiproliferative Potency Against PC-3 Prostate Cancer Cells Compared to 3,4-Dimethoxyphenyl Chalcone Analog

The target compound also demonstrates enhanced antiproliferative activity against PC-3 human prostate cancer cells (IC₅₀ = 15.0 µM), being approximately 2-fold more potent than the 3,4-dimethoxyphenyl chalcone analog (GI₅₀ ~30 µM) [1]. The mechanism of action on PC-3 cells is reported as cell cycle arrest at the G2/M phase, whereas the dimethoxyphenyl analog's mechanism was not specified, suggesting additional mechanistic differentiation beyond simple potency improvements [1].

Anticancer drug discovery Prostate cancer Chalcone SAR

Documented Antimicrobial Activity Against Staphylococcus aureus Not Observed in Non-Sulfonamide Chalcone Baselines

The target compound exhibits moderate and quantifiable antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL and against Streptococcus pneumoniae with an MIC of 64 µg/mL, while showing no activity against Escherichia coli . This represents a distinct antimicrobial profile not typically observed in non-sulfonamide chalcone derivatives, which generally lack reported antibacterial activity against these strains [1]. The selectivity for Gram-positive over Gram-negative bacteria provides a defined biological fingerprint for strain-specific screening applications .

Antimicrobial drug discovery Gram-positive bacteria Methanesulfonamide SAR

Optimal Application Scenarios for N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide Based on Verified Evidence


Early-Stage Anticancer Hit Identification Against Breast Cancer (MCF-7) and Prostate Cancer (PC-3) Cell Lines

The compound's documented IC₅₀ of 12.5 µM against MCF-7 breast cancer cells and 15.0 µM against PC-3 prostate cancer cells positions it as a useful starting point for hit identification in oncology drug discovery programs . With a 2- to 2.4-fold potency advantage over the 3,4-dimethoxyphenyl chalcone analog, researchers can use it as a preferred scaffold for structure-activity relationship (SAR) exploration around the phenyl methanesulfonamide moiety [1]. The compound is suitable for 96- or 384-well cell viability screening formats (MTT, resazurin, or CellTiter-Glo assays) at screening concentrations between 1-50 µM for primary hit confirmation prior to dose-response analysis.

Gram-Positive Antibacterial Screening Against Staphylococcus aureus and Streptococcus pneumoniae

With an MIC of 32 µg/mL against S. aureus (including reported activity against methicillin-resistant S. aureus in one case study) and 64 µg/mL against S. pneumoniae, the compound can serve as a starting point for Gram-positive antibacterial discovery . The selectivity for Gram-positive over Gram-negative strains (E. coli: no effect) allows researchers to deploy this compound in focused screening panels for narrow-spectrum antibacterial agent identification . The compound can be tested in standard broth microdilution assays following CLSI guidelines at concentrations from 1 to 128 µg/mL.

Chemical Probe Development Leveraging Sulfonamide-Specific Reactivity for Target Identification

The methanesulfonamide group provides specific hydrogen-bond donor/acceptor capability that can be exploited for affinity-based chemical proteomics (e.g., pull-down experiments using immobilized compound derivatives) to identify protein targets responsible for the observed anticancer and antibacterial activities [1]. The presence of the α,β-unsaturated carbonyl (Michael acceptor) provides a potential covalent engagement site for target nucleophiles, while the sulfonamide enables subsequent derivatization with affinity tags (biotin, fluorophores) without abolishing the core pharmacophore [1].

Quote Request

Request a Quote for N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.